molecular formula C10H7ClN2O B11898100 5-Chloroquinoline-8-carboxamide

5-Chloroquinoline-8-carboxamide

Cat. No.: B11898100
M. Wt: 206.63 g/mol
InChI Key: BDTXSCBFHQKJDZ-UHFFFAOYSA-N
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Description

5-Chloroquinoline-8-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinoline-8-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with quinoline, which is then chlorinated at the 5th position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a catalyst.

    Carboxamide Formation: The chlorinated quinoline is then reacted with an amide source, such as ammonia or an amine, to introduce the carboxamide group at the 8th position. This step often requires the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large-scale chlorination of quinoline using industrial chlorinating agents.

    Amidation: Introduction of the carboxamide group using automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloroquinoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2 gas, palladium catalyst, room temperature.

    Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF).

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

5-Chloroquinoline-8-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloroquinoline-8-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.

    Quinoline-8-carboxamide: Lacks the chlorine atom at the 5th position, resulting in different biological activities.

    5-Bromoquinoline-8-carboxamide: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.

Uniqueness: 5-Chloroquinoline-8-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the carboxamide group enhances its potential as a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

5-chloroquinoline-8-carboxamide

InChI

InChI=1S/C10H7ClN2O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14)

InChI Key

BDTXSCBFHQKJDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C(=O)N)Cl

Origin of Product

United States

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